molecular formula C22H22ClN5 B11208921 N-benzyl-1-(3-chloro-4-methylphenyl)-N-(propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

N-benzyl-1-(3-chloro-4-methylphenyl)-N-(propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B11208921
M. Wt: 391.9 g/mol
InChI Key: LACDCOVSAZDXTP-UHFFFAOYSA-N
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Description

N-benzyl-1-(3-chloro-4-methylphenyl)-N-(propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (ChemDiv ID: K405-3231) is a pyrazolo[3,4-d]pyrimidine derivative with a molecular formula of C₂₂H₂₂ClN₅ and a molecular weight of 391.9 g/mol . Its structure includes:

  • A pyrazolo[3,4-d]pyrimidine core, a privileged scaffold in kinase inhibitor design.
  • A 3-chloro-4-methylphenyl group at position 1, enhancing lipophilicity and steric bulk.
  • An N-benzyl substituent and an N-isopropyl group at position 4, contributing to target selectivity and pharmacokinetic properties .

Properties

Molecular Formula

C22H22ClN5

Molecular Weight

391.9 g/mol

IUPAC Name

N-benzyl-1-(3-chloro-4-methylphenyl)-N-propan-2-ylpyrazolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C22H22ClN5/c1-15(2)27(13-17-7-5-4-6-8-17)21-19-12-26-28(22(19)25-14-24-21)18-10-9-16(3)20(23)11-18/h4-12,14-15H,13H2,1-3H3

InChI Key

LACDCOVSAZDXTP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=NC=N3)N(CC4=CC=CC=C4)C(C)C)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-1-(3-chloro-4-methylphenyl)-N-(propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolo[3,4-d]pyrimidine core, followed by the introduction of the benzyl, chloro, methyl, and isopropyl groups through various substitution reactions. Common reagents used in these reactions include benzyl chloride, 3-chloro-4-methylphenylamine, and isopropylamine. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon or copper iodide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Industrial methods also focus on optimizing reaction conditions to minimize by-products and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-1-(3-chloro-4-methylphenyl)-N-(propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the removal of specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide in acidic or basic media.

    Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride, or sodium borohydride.

    Substitution: Halogenating agents like thionyl chloride, nucleophiles such as amines or alcohols, and electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions result in the formation of new derivatives with different functional groups.

Scientific Research Applications

N-benzyl-1-(3-chloro-4-methylphenyl)-N-(propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, infections, and inflammatory conditions.

    Industry: Utilized in the development of new materials, catalysts, and chemical processes.

Mechanism of Action

The mechanism of action of N-benzyl-1-(3-chloro-4-methylphenyl)-N-(propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their function. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, or metabolic pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Physicochemical Properties:

Property Value
logP (Partition coeff.) 6.148
Water Solubility (LogSw) -6.24 (poor solubility)
Polar Surface Area 37.167 Ų
Hydrogen Bond Acceptors 3
Rotatable Bonds 5

Comparison with Similar Compounds

Pyrazolo[3,4-d]pyrimidine derivatives are widely explored for kinase inhibition and anticancer activity. Below is a detailed comparison of K405-3231 with structurally analogous compounds:

Table 1: Structural and Functional Comparison

Compound Name / ID Core Substituents Molecular Weight (g/mol) logP Biological Activity / Target Key Differences vs. K405-3231 Reference
K405-3231 3-chloro-4-methylphenyl, N-benzyl, N-isopropyl 391.9 6.148 Screening: Cancer, immune, nervous systems Reference compound
S29 (1-(2-chloro-2-(4-chlorophenyl)ethyl)-N-(4-fluorobenzyl)) 2-chloro-2-(4-chlorophenyl)ethyl, 4-fluorobenzyl 433.3* ~6.2* Neuroblastoma (SK-N-BE(2)), low side effects Fluorine substitution; higher halogen content
137b (N-(4-chlorobenzyl)-1-(4-chlorostyryl)) 4-chlorostyryl, 4-chlorobenzyl 369.27 N/A Anticancer (unspecified cell lines) Styryl group enhances rigidity
142b (1-(2-chloro-2-(4-chlorophenyl)ethyl)-N-(4-chlorobenzyl)) 2-chloro-2-(4-chlorophenyl)ethyl, 4-chlorobenzyl 432.73 N/A Kinase inhibition (unspecified targets) Triple chloro substitution; higher molecular weight
6-(methylsulfanyl)-1-phenyl-N-(propan-2-yl) Phenyl, methylsulfanyl, N-isopropyl 299.39 ~5.0* Kinase inhibition (unspecified targets) Sulfur-containing group; simpler structure

*Estimated based on structural similarity.

Key Findings:

The N-isopropyl group in K405-3231 reduces steric hindrance compared to bulkier substituents like 4-chlorobenzyl in 142b, which may enhance binding to flexible kinase domains .

Biological Activity: S29 demonstrates specific efficacy in neuroblastoma with minimal toxicity due to optimized nano-carrier delivery (e.g., graphene oxide nanosheets) . Compounds with styryl groups (e.g., 137b) exhibit rigid conformations that may limit off-target effects but reduce solubility .

Pharmacokinetic Properties :

  • K405-3231 ’s high logP (6.148) indicates strong membrane permeability but poor aqueous solubility, a challenge shared with S29 (logP ~6.2). Derivatives with polar groups (e.g., methoxyethyl in ’s compound) show improved solubility but lower logP .

Structure-Activity Relationship (SAR) Insights

  • Halogen Effects : Chlorine atoms (e.g., in K405-3231 and 142b ) enhance target affinity through hydrophobic interactions but increase molecular weight and toxicity risks .
  • N-Substituent Flexibility : The N-isopropyl group in K405-3231 balances steric effects and metabolic stability, whereas bulkier groups (e.g., N-(3-chlorobenzyl) in ) may hinder binding .
  • Hybrid Scaffolds: Compounds like 4-(3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine () show enhanced potency via dual-core structures but face synthetic complexity .

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